molecular formula C35H28O10 B600443 Hinokiflavone pentamethyl ether CAS No. 19202-39-2

Hinokiflavone pentamethyl ether

Cat. No.: B600443
CAS No.: 19202-39-2
M. Wt: 608.6 g/mol
InChI Key: XROHGCOOASGHPU-UHFFFAOYSA-N
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Description

Hinokiflavone pentamethyl ether is a biflavonoid compound characterized by an ether linkage between two connected apigenin units. Biflavonoids are divided into two classes: C–C type compounds, represented by dimeric compounds like amentoflavone, and C–O–C type compounds, typified by hinokiflavone . The pentamethyl ether derivative of hinokiflavone is a modified form where five hydroxyl groups are methylated, enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hinokiflavone pentamethyl ether typically involves the methylation of hinokiflavone. This can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or acetone under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors to ensure consistent product quality and yield. Advanced techniques such as high-performance liquid chromatography and microwave-assisted synthesis can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Hinokiflavone pentamethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hinokiflavone pentamethyl ether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of hinokiflavone pentamethyl ether involves several molecular targets and pathways:

Comparison with Similar Compounds

Hinokiflavone pentamethyl ether is unique among biflavonoids due to its ether linkage and methylated hydroxyl groups. Similar compounds include:

This compound stands out due to its enhanced stability, solubility, and diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

19202-39-2

Molecular Formula

C35H28O10

Molecular Weight

608.6 g/mol

IUPAC Name

6-[4-(5,7-dimethoxy-4-oxochromen-2-yl)phenoxy]-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C35H28O10/c1-38-21-10-6-19(7-11-21)27-17-25(37)33-30(45-27)18-31(41-4)34(35(33)42-5)43-22-12-8-20(9-13-22)26-16-24(36)32-28(40-3)14-23(39-2)15-29(32)44-26/h6-18H,1-5H3

InChI Key

XROHGCOOASGHPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC4=CC=C(C=C4)C5=CC(=O)C6=C(O5)C=C(C=C6OC)OC)OC

Synonyms

Penta-O-methylhinokiflavone;  6-[4-(5,7-Dimethoxy-4-oxo-4H-1-benzopyran-2-yl)phenoxy]-5,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

Origin of Product

United States

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